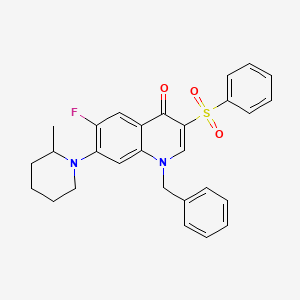![molecular formula C10H10ClNO4S B2980042 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 59210-69-4](/img/structure/B2980042.png)
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H10ClNO4S . It has a molecular weight of 275.71 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, and others are not provided in the available resources .Scientific Research Applications
Carbonic Anhydrase Inhibition
Research into 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid derivatives has highlighted their potential as carbonic anhydrase inhibitors, particularly for their application in treating glaucoma. By inhibiting carbonic anhydrase isozymes, CA I, II, and IV, involved in aqueous humor secretion within the eye, these derivatives demonstrate significant promise as topically acting anti-glaucoma agents. Their in vivo activity and prolonged duration of action, as observed in normotensive and glaucomatous rabbits, indicate their potential over clinically used drugs like dorzolamide and brinzolamide. Such derivatives have shown higher affinity for CA I than for the avid isozyme CA II, suggesting a nuanced approach to isozyme-specific inhibition (F. Mincione et al., 2001).
Toxicity Assessment
A study on the toxic properties of several benzoic acid derivatives, including 4-chlorobenzoic acid, in intragastric intake experiments with white laboratory rats revealed that 4-chlorobenzoic acid is classified as moderately hazardous. The research found significant increases in urea concentration and aminotransferase activity upon subchronic administration, indicating a toxic nature with a predominant effect on the hepatorenal system. This study contributes to understanding the safety profile of these compounds in biological systems (L. G. Gorokhova et al., 2020).
Synthetic Applications
Research into the synthesis of highly substituted imidazoles using silica-bonded propylpiperazine N-sulfamic acid as a recyclable solid acid catalyst sheds light on the utility of benzoic acid derivatives in chemical synthesis. This work demonstrates an efficient and simple procedure for preparing silica-bonded propylpiperazine-N-sulfamic acid, employing it as a catalyst for the synthesis of imidazoles under solvent-free conditions. The recyclability of this catalyst, without losing its activity over multiple runs, highlights its potential for sustainable synthetic applications (K. Niknam et al., 2011).
Environmental Impact and Transformation
The environmental impact and transformation mechanisms of UV-filter compounds, including derivatives of benzoic acid like BP-4, have been studied in the context of free chlorine-promoted disinfection. This research uncovered new transformation products and routes, including chlorine substitution and Baeyer-Villiger-Type oxidation, providing insights into the fate of such compounds in water treatment systems. Understanding these mechanisms is crucial for assessing the environmental safety and efficacy of water treatment processes involving chlorination (Ming Xiao et al., 2013).
properties
IUPAC Name |
4-chloro-3-(prop-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c1-2-5-12-17(15,16)9-6-7(10(13)14)3-4-8(9)11/h2-4,6,12H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUFAHXEAXHNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



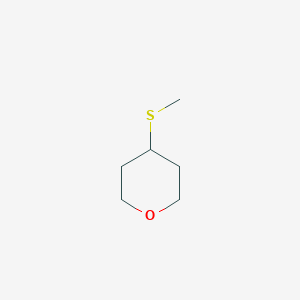


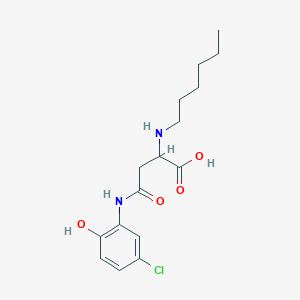
![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)
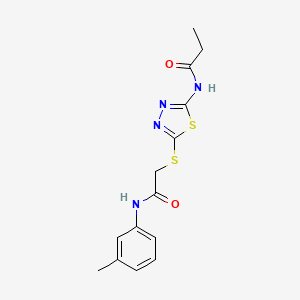
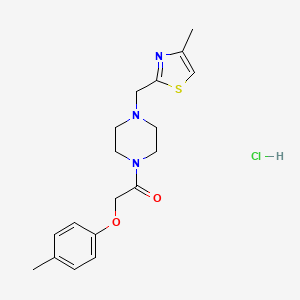

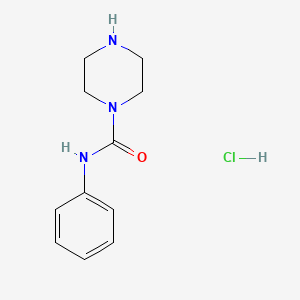
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)
